[3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate
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Overview
Description
[3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The process often includes acetylation reactions, where hydroxyl groups are converted to acetate esters using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
[3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
[3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate has numerous scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of [3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetate groups can undergo hydrolysis, releasing active metabolites that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
[3,4,5-Triacetyloxy-6-[3-[(4-ethoxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate: Similar structure with an ethoxy group instead of an acetyloxy group.
[3,4,5-Triacetyloxy-6-[3-[(4-methoxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
The uniqueness of [3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted applications in drug development and chemical synthesis .
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31ClO11/c1-15(31)36-14-25-27(38-17(3)33)29(40-19(5)35)28(39-18(4)34)26(41-25)21-8-11-24(30)22(13-21)12-20-6-9-23(10-7-20)37-16(2)32/h6-11,13,25-29H,12,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZNDOYQCYOLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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